

Application Notes and Protocols for BI-4732 In Vivo Xenograft Model Studies

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Compound of Interest

Compound Name: BI-4732

Cat. No.: B12365538

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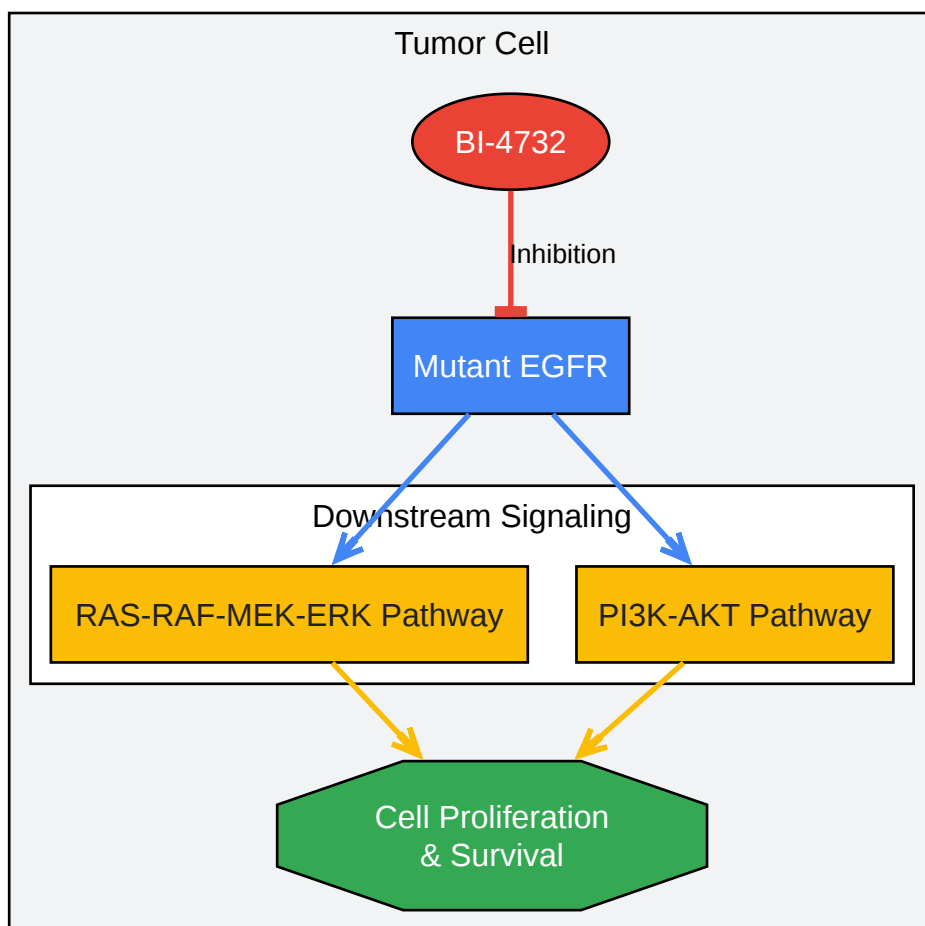
For Researchers, Scientists, and Drug Development Professionals

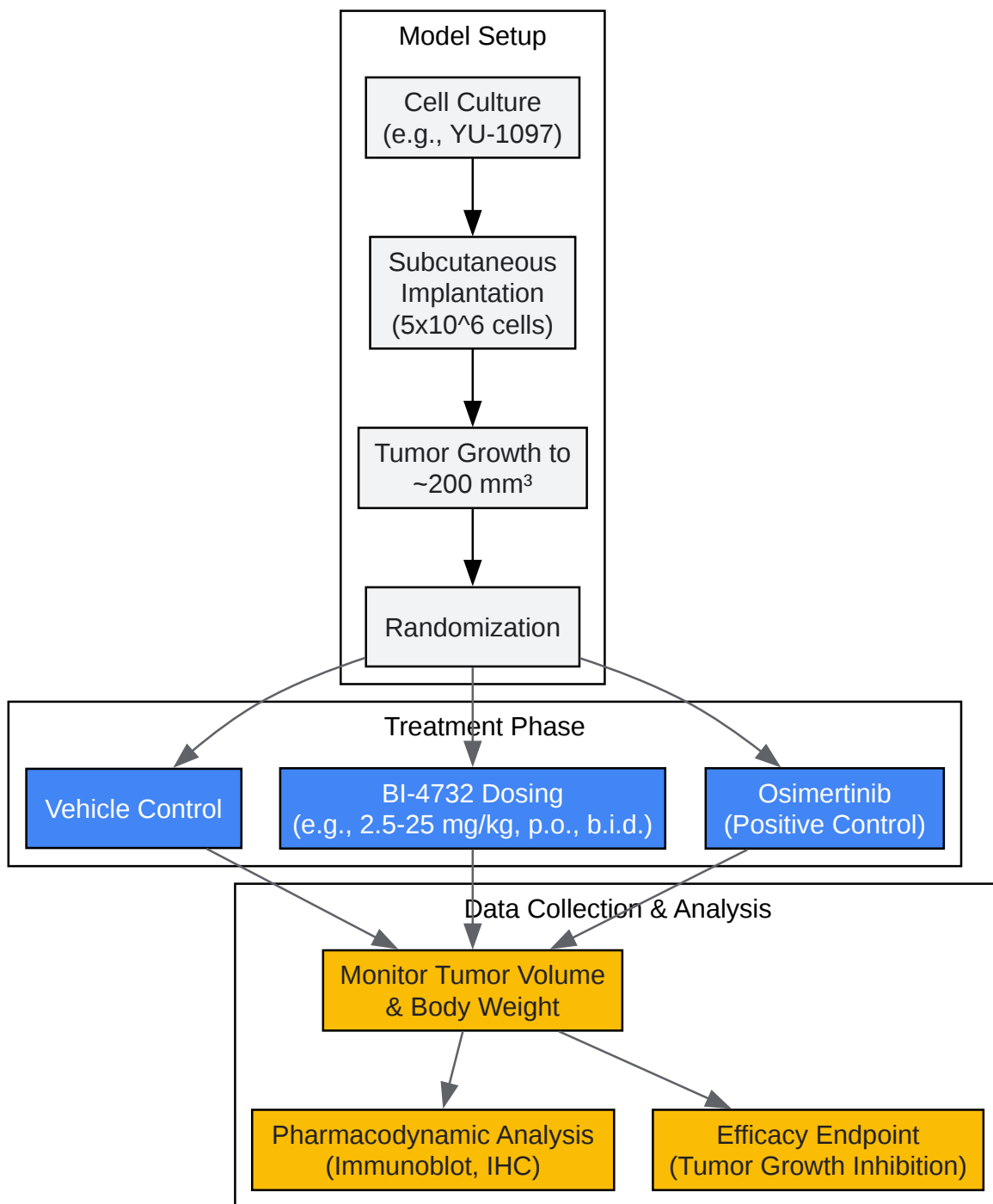
Introduction

BI-4732 is a potent, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including activating mutations (E19del and L858R) and on-target resistance mutations such as T790M and C797S.[1][4][5] **BI-4732** is also noted for its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases.[1][2][5] These application notes provide a detailed overview of the methodologies for conducting in vivo xenograft studies with **BI-4732**, along with a summary of key quantitative data from published studies.

Mechanism of Action

BI-4732 is a reversible, ATP-competitive inhibitor of EGFR.[2] It effectively targets the kinase activity of various EGFR mutants, including L858R, T790M, and C797S, with high potency while sparing wild-type EGFR.[2][3] Upon binding to the ATP-binding site of the EGFR kinase domain, **BI-4732** inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2][6] This inhibition leads to reduced cell proliferation, as evidenced by decreased Ki67 expression in tumor tissues.[2][4]





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References

- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Pardon Our Interruption [opnme.com]
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